molecular formula C26H57NO6P+ B10770663 2-O-ethyl-PAF C-16

2-O-ethyl-PAF C-16

Cat. No.: B10770663
M. Wt: 510.7 g/mol
InChI Key: LPHUUVMLQFHHQG-UHFFFAOYSA-O
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Description

2-O-ethyl-PAF C-16, also known as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, is a synthetic analog of Platelet-activating Factor (PAF). It contains an ethyl group attached by an ether linkage at the sn-2 position. This compound is a competitive ligand for the Platelet-activating Factor Receptor (PAFR) and inhibits the binding of PAF antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-ethyl-PAF C-16 involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-O-ethyl-PAF C-16 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Substitution: The ethyl group at the sn-2 position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

2-O-ethyl-PAF C-16 has several scientific research applications, including:

Mechanism of Action

2-O-ethyl-PAF C-16 exerts its effects by binding to the Platelet-activating Factor Receptor (PAFR). This binding inhibits the interaction of PAF with its receptor, thereby modulating various cellular responses. The molecular targets include PAF receptors on platelets, neutrophils, and other immune cells. The pathways involved in its mechanism of action include the inhibition of platelet aggregation and the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ethyl group at the sn-2 position, which makes it a less potent agonist than methylcarbamyl PAF C-16. This unique structural feature allows it to be used as a competitive ligand for PAF receptors, making it valuable in research focused on PAF receptor interactions and related cellular processes .

Properties

Molecular Formula

C26H57NO6P+

Molecular Weight

510.7 g/mol

IUPAC Name

2-[(2-ethoxy-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/p+1

InChI Key

LPHUUVMLQFHHQG-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OCC

Origin of Product

United States

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